Lumiracoxib metabolite M23

COX-2 pharmacology drug metabolism metabolite activity screening

Lumiracoxib metabolite M23, also designated 4′-hydroxy-lumiracoxib, is the principal pharmacologically active oxidative metabolite of the COX-2 selective inhibitor lumiracoxib (Prexige®). M23 is generated via CYP2C9-catalyzed hydroxylation of the dihaloaromatic ring and, unlike the other major circulating metabolites (5-carboxy-lumiracoxib and 4′-hydroxy-5-carboxy-lumiracoxib), retains COX-2 inhibitory activity and COX-2 selectivity comparable to the parent molecule.

Molecular Formula C15H13ClFNO3
Molecular Weight 309.72 g/mol
CAS No. 220991-37-7
Cat. No. B12762513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumiracoxib metabolite M23
CAS220991-37-7
Molecular FormulaC15H13ClFNO3
Molecular Weight309.72 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C(C=C(C=C2Cl)O)F)CC(=O)O
InChIInChI=1S/C15H13ClFNO3/c1-8-2-3-13(9(4-8)5-14(20)21)18-15-11(16)6-10(19)7-12(15)17/h2-4,6-7,18-19H,5H2,1H3,(H,20,21)
InChIKeyLUNFHOZKXHTOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lumiracoxib Metabolite M23 (CAS 220991-37-7) – Rationale for Purposeful Procurement of the Active 4′-Hydroxy Metabolite


Lumiracoxib metabolite M23, also designated 4′-hydroxy-lumiracoxib, is the principal pharmacologically active oxidative metabolite of the COX-2 selective inhibitor lumiracoxib (Prexige®). M23 is generated via CYP2C9-catalyzed hydroxylation of the dihaloaromatic ring and, unlike the other major circulating metabolites (5-carboxy-lumiracoxib and 4′-hydroxy-5-carboxy-lumiracoxib), retains COX-2 inhibitory activity and COX-2 selectivity comparable to the parent molecule . M23 is used exclusively as an analytical reference standard and in vitro pharmacologic probe, providing a means to investigate COX-2 pharmacology independent of the parent drug. M23 undergoes further phase II glucuronidation to an inactive conjugate .

Why Lumiracoxib, Its Inactive Metabolites, or Other COX-2 Inhibitor Tool Compounds Cannot Replace Lumiracoxib Metabolite M23


The COX-2 inhibitory activity of lumiracoxib resides predominantly in the parent drug; however, the parent is extensively metabolized and is not commercially available as an unregulated research chemical. Among the three major plasma metabolites of lumiracoxib, only M23 retains COX-2 inhibitory potency and COX-2 selectivity . 5-Carboxy-lumiracoxib (M11) and 4′-hydroxy-5-carboxy-lumiracoxib (M5) are pharmacologically inactive at COX-2. Therefore, substituting any other lumiracoxib metabolite or an alternative COX-2 inhibitor (e.g., celecoxib, rofecoxib, diclofenac) for M23 would change the pharmacologic profile under investigation. M23 occupies a unique position as a structurally defined, active metabolite standard that enables specific detection in bioanalytical assays and functional discrimination of CYP2C9-dependent metabolic pathways .

Quantitative Differential Evidence for Lumiracoxib Metabolite M23 Against Closest Analogs and In-Class Alternatives


M23 Is the Sole Active Metabolite Among Lumiracoxib's Three Major Circulating Metabolites

Among the three major plasma metabolites of lumiracoxib — 5-carboxy-lumiracoxib (M11), 4′-hydroxy-lumiracoxib (M23), and 4′-hydroxy-5-carboxy-lumiracoxib (M5) — only M23 retains COX-2 inhibitory activity. Both M5 and M11 are inactive at COX-2. This was determined through in vitro COX-2 enzyme assays conducted by Novartis and reported in the primary pharmacokinetic and metabolism study . The parent drug lumiracoxib inhibits purified COX-2 with a Ki of 0.06 μM and COX-2-dependent PGE2 production in human whole blood with an IC50 of 0.13 μM . M23 exhibits similar potency and COX-2 selectivity to the parent molecule, although exact Ki/IC50 values for M23 were held as proprietary data on file by Novartis .

COX-2 pharmacology drug metabolism metabolite activity screening

M23 Plasma Exposure Is Approximately 10% of Parent Drug, Defining a Low Systemic Burden but Detectable Analytic Window

In a definitive mass-balance study in healthy male subjects receiving a single 400 mg oral dose of [14C]lumiracoxib, the plasma exposure (AUC) of M23 was approximately 10% that of the parent drug . In contrast, the parent drug accounted for approximately 43% of total plasma radioactivity AUC(0-24h), while the inactive 5-carboxy and 4′-hydroxy-5-carboxy metabolites constituted the remainder . This quantitative exposure hierarchy demonstrates that M23 is a low-abundance circulating species relative to parent, yet its concentration is sufficient for reliable LC-MS/MS quantification using validated transitions (e.g., m/z 310.1 → 264.1) .

pharmacokinetics bioanalysis metabolite exposure ratio

M23 Preserves COX-2 Selectivity Comparable to the Parent, Distinguishing It from Non-Selective NSAID Metabolite Probes

Lumiracoxib displays a COX-1/COX-2 IC50 ratio of 515:1 in the human whole blood assay (COX-2 IC50 = 0.13 μM; COX-1 IC50 = 67 μM) . M23 has been demonstrated to retain COX-2 selectivity similar to the parent molecule . By comparison, the non-selective NSAID diclofenac — the structural analog of lumiracoxib — has a markedly lower COX-1/COX-2 selectivity ratio (approximately 3:1 in whole blood) . Other major lumiracoxib metabolites (M5 and M11) lack COX-2 inhibitory activity entirely .

COX-2 selectivity whole blood assay GI safety surrogates

M23 Undergoes Distinct Phase II Glucuronidation to an Inactive Conjugate, Defining a Clearable Metabolite with a Termination Pathway

M23 is a substrate for UDP-glucuronosyltransferases (UGTs) and is converted to an inactive glucuronide conjugate . This represents a secondary clearance pathway distinct from the primary CYP2C9-mediated oxidation that generates M23 from the parent. In contrast, the parent lumiracoxib undergoes direct acyl glucuronidation as a relatively minor pathway (approximately 2.5% of dose) . The UGT-mediated inactivation of M23 provides an experimental tool for studying sequential phase I/phase II metabolism of COX-2 inhibitors, where M23 serves as the phase I product and substrate for phase II conjugation assays.

glucuronidation drug clearance UGT substrate specificity

M23 Concentrations Remain Low in Synovial Fluid Relative to Parent, Indicating Minimal Contribution to In Vivo Efficacy

In a steady-state pharmacokinetic study of lumiracoxib 400 mg once daily in rheumatoid arthritis patients, M23 (4′-hydroxy-lumiracoxib) concentrations remained low relative to the parent drug in both plasma and synovial fluid . The parent drug achieved a mean steady-state trough concentration in synovial fluid of 454 μg/L, approximately three-fold higher than the plasma trough of 155 μg/L, and the synovial fluid AUC(12-24h) was 2.6-fold higher than plasma . M23 exposure, in contrast, did not reach levels predictive of substantial COX-2 inhibition at the site of action . This establishes M23 primarily as a systemic metabolite marker rather than a contributor to therapeutic effect.

synovial fluid pharmacokinetics site-of-action exposure metabolite contribution ratio

Defensible Application Scenarios for Lumiracoxib Metabolite M23 Based on Quantitative Evidence


Quantitative Bioanalytical Reference Standard for LC-MS/MS Method Development and Validation

M23 is the definitive certified reference standard for developing and validating LC-MS/MS methods for lumiracoxib metabolite quantification in biological matrices. The validated mass transition m/z 310.1 → 264.1 provides high specificity, and the known plasma exposure ratio (~10% of parent AUC) enables calibration range optimization and quality control spike-in concentrations that reflect clinically relevant metabolite levels . M23 is required for any pharmacokinetic study of lumiracoxib where metabolite profiling is an endpoint.

In Vitro COX-2 Pharmacology Probe with Retained Selectivity but Defined Lack of In Vivo Contribution

M23 is uniquely suited for in vitro COX-2 enzyme and cell-based assays requiring a lumiracoxib-derived active pharmacophore without confounding parent-drug pharmacokinetic variables. Because M23 retains COX-2 selectivity comparable to the parent (parent ratio: 515:1 in whole blood) but has negligible in vivo contribution to efficacy due to low systemic and synovial fluid exposure , it can isolate intrinsic COX-2 pharmacodynamics from dispositional factors in experimental designs.

CYP2C9 Metabolic Phenotyping and Drug-Drug Interaction Studies

M23 is the product of CYP2C9-mediated oxidation of lumiracoxib . Its formation rate serves as a biomarker for CYP2C9 activity in human liver microsome and hepatocyte assays. Unlike surrogate CYP2C9 probes (e.g., tolbutamide hydroxylation), M23 formation directly reports on the metabolism of a COX-2 inhibitor, making it the preferred substrate for drug-drug interaction risk assessment with co-administered CYP2C9 substrates or inhibitors .

Phase II UGT-Mediated Glucuronidation Substrate for Sequential Metabolic Fate Studies

M23 is the only lumiracoxib metabolite that retains COX-2 activity in its unconjugated form but is predictably inactivated by UGT-mediated glucuronidation . This binary active-to-inactive switch upon conjugation provides a clean experimental system for studying sequential phase I/phase II metabolic inactivation of COX-2 inhibitors, with direct applicability to understanding metabolic clearance pathways and potential drug-glucuronide accumulation risks .

Quote Request

Request a Quote for Lumiracoxib metabolite M23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.